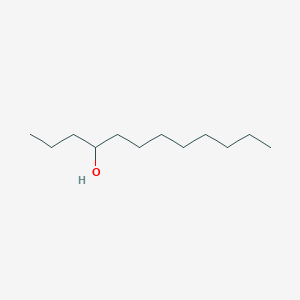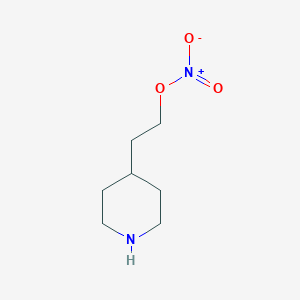
4-(2-Nitroxyethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitroxyethyl)piperidine, also known as NOEP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. NOEP belongs to the class of nitric oxide (NO) donors, which are compounds that release NO in a controlled manner. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response.
Mécanisme D'action
4-(2-Nitroxyethyl)piperidine releases NO in a controlled manner, which activates the soluble guanylate cyclase (sGC) enzyme. sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which leads to vasodilation and other physiological effects.
Biochemical and physiological effects:
4-(2-Nitroxyethyl)piperidine has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of cardiovascular diseases such as hypertension and angina. The compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. 4-(2-Nitroxyethyl)piperidine has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Nitroxyethyl)piperidine has several advantages for lab experiments, including its stability and ease of synthesis. The compound can be synthesized using a variety of methods, and its stability allows for long-term storage and transport. However, 4-(2-Nitroxyethyl)piperidine also has some limitations, including its potential toxicity and the need for specialized equipment to measure NO release.
Orientations Futures
There are several future directions for research on 4-(2-Nitroxyethyl)piperidine, including the development of new synthesis methods, the optimization of NO release kinetics, and the evaluation of the compound's potential applications in the treatment of various diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of 4-(2-Nitroxyethyl)piperidine and to identify potential side effects and toxicity. Overall, the potential applications of 4-(2-Nitroxyethyl)piperidine in the field of medicinal chemistry make it a promising compound for future research.
Méthodes De Synthèse
4-(2-Nitroxyethyl)piperidine can be synthesized using a variety of methods, including the reaction of piperidine with 2-nitrosoethanol or 2-nitrosoethyl acetate. The reaction can be catalyzed by a variety of catalysts, including palladium and copper salts. The yield of the reaction can be improved by optimizing the reaction conditions, including temperature, solvent, and reaction time.
Applications De Recherche Scientifique
4-(2-Nitroxyethyl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have potent vasodilatory effects, which make it a potential candidate for the treatment of cardiovascular diseases. 4-(2-Nitroxyethyl)piperidine has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
129999-77-5 |
|---|---|
Nom du produit |
4-(2-Nitroxyethyl)piperidine |
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
2-piperidin-4-ylethyl nitrate |
InChI |
InChI=1S/C7H14N2O3/c10-9(11)12-6-3-7-1-4-8-5-2-7/h7-8H,1-6H2 |
Clé InChI |
CBGXVHOGJBNZLS-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CCO[N+](=O)[O-] |
SMILES canonique |
C1CNCCC1CCO[N+](=O)[O-] |
Autres numéros CAS |
129999-77-5 |
Synonymes |
4-(2-nitroxyethyl)piperidine BM 12.1173 BM-12.1173 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



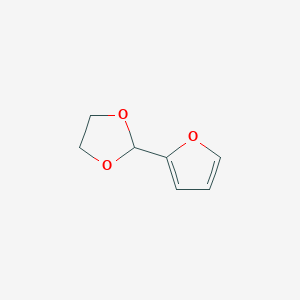

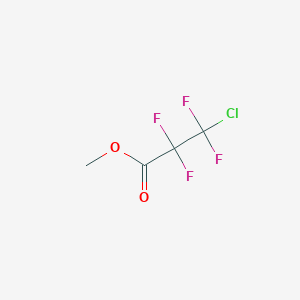
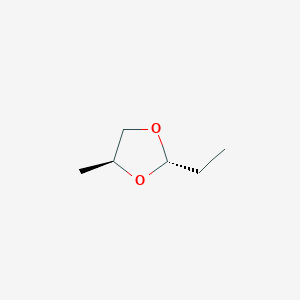
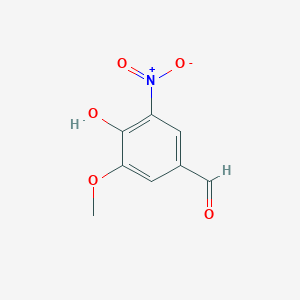
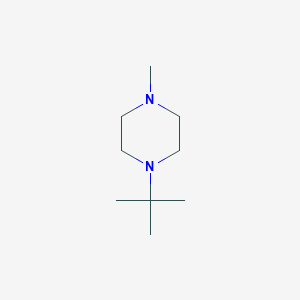
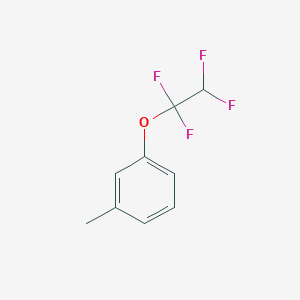
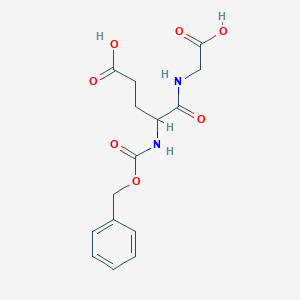
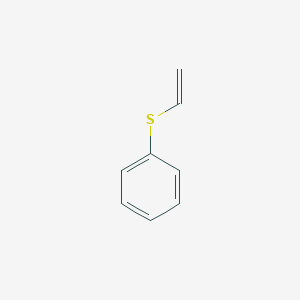

![[3-(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B156578.png)
![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)
